2-Hydroxyamino-1,4-naphthoquinone
CAS No.: 53130-67-9
Cat. No.: VC1722194
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53130-67-9 |
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Molecular Formula | C10H7NO3 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | 2-nitrosonaphthalene-1,4-diol |
Standard InChI | InChI=1S/C10H7NO3/c12-9-5-8(11-14)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H |
Standard InChI Key | DUMLSLRXBWAHRX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)N=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)N=O)O |
Introduction
Chemical Structure and Properties
2-Hydroxyamino-1,4-naphthoquinone belongs to the quinone class of organic compounds, specifically the naphthoquinones. Its structure consists of a 1,4-naphthoquinone core with a hydroxyamino (-NHOH) group at the 2-position. This structural arrangement contributes to its distinctive chemical reactivity and biological properties.
Unlike the more extensively studied 2-hydroxy-1,4-naphthoquinone (lawsone), which contains only a hydroxyl group at the 2-position, the presence of the hydroxyamino group in 2-hydroxyamino-1,4-naphthoquinone confers different chemical characteristics and biological activities .
Table 1: Comparison of Chemical Properties Between 2-Hydroxyamino-1,4-naphthoquinone and Related Compounds
Synthesis Methods
The synthesis of 2-hydroxyamino-1,4-naphthoquinone has been documented in scientific literature, with one notable approach described by Valderrama et al. Their research details the reaction of 2-alkanoylnaphthohydroquinones with hydroxylamine under aerial conditions .
The reaction proceeds through two different chemical pathways depending on the structure of the hydroquinones:
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Formation of 2-(hydroxyamino)-1,4-naphthoquinone
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Production of C-3 (hydroxyimino)alkyl derivatives
This synthetic approach involves both aerial oxidation to form quinoid compounds and C-C cleavage reactions of hemiaminal intermediates .
Table 2: Key Reaction Parameters for 2-Hydroxyamino-1,4-naphthoquinone Synthesis
Parameter | Condition | Notes |
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Starting Material | 2-Alkanoylnaphthohydroquinones | Structure influences reaction pathway |
Reagent | Hydroxylamine | Critical for introducing the hydroxyamino group |
Conditions | Aerial (oxygen-containing atmosphere) | Facilitates oxidation processes |
Mechanism | Oxidation and C-C cleavage | Forms quinoid compounds via hemiaminal intermediates |
Yield | Variable (specific to reaction conditions) | Dependent on starting material structure |
Biological Activities
Anticancer Properties
The most significant biological activity reported for 2-hydroxyamino-1,4-naphthoquinone is its cytotoxic effect against cancer cells. Research has demonstrated that this compound exhibits notable anticancer potency, particularly against prostate cancer cells .
In vitro screening conducted by Valderrama et al. revealed that compound 19, identified as 2-(hydroxyamino)-1,4-naphthoquinone, showed the most promising results among tested naphthoquinone derivatives:
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IC₅₀ value: 8.08 μM against prostate cancer cells
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Selectivity index: 3.90 (indicating preferential toxicity toward cancer cells versus normal cells)
This data positions 2-hydroxyamino-1,4-naphthoquinone as a potential lead compound for anticancer drug development, particularly for prostate cancer treatment.
Table 3: Anticancer Activity of 2-Hydroxyamino-1,4-naphthoquinone Against Cancer Cell Lines
Interaction with Nucleic Acids
Studies have investigated the interaction between 2-hydroxyamino-1,4-naphthoquinone and nucleic acids . This interaction may contribute to the compound's cytotoxic mechanism, as many anticancer agents function through DNA binding or modification.
The ability to interact with nucleic acids suggests that 2-hydroxyamino-1,4-naphthoquinone may affect:
These interactions could explain, at least partially, the observed anticancer activity of the compound.
Mechanism of Action
The mechanism by which 2-hydroxyamino-1,4-naphthoquinone exerts its biological effects appears to involve multiple pathways. Based on its structural features and documented activities, several mechanisms have been proposed:
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Redox cycling leading to generation of reactive oxygen species (ROS)
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Direct interaction with nucleic acids, potentially causing DNA damage
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Disruption of cellular signaling pathways critical for cancer cell proliferation
The redox-active nature of naphthoquinones generally contributes to their biological activity, as demonstrated by related compounds like 2-hydroxy-1,4-naphthoquinone, which suppresses the formation of hydrogen peroxide and superoxide radical anions .
Future Research Directions
Research on 2-hydroxyamino-1,4-naphthoquinone continues to evolve, with several promising directions:
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Structure-activity relationship studies: Development of analogs with enhanced potency and selectivity toward cancer cells.
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Mechanism elucidation: Further investigation into the precise molecular mechanisms underlying its anticancer activity.
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Combination therapy approaches: Evaluation of potential synergistic effects when combined with established anticancer agents.
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Drug delivery systems: Development of targeted delivery systems to enhance efficacy while minimizing off-target effects.
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Expanded biological screening: Assessment of activity against a broader range of cancer types and other pathological conditions.
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